methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate
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Overview
Description
Methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an oxazole ring fused with a pyridine ring, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate typically involves a multi-step process. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving 2-aminopyridin-3-ol and dimethyl phthalate in the presence of a suitable catalyst such as 1-butyl-3-methylimidazolium tetrafluoroborate at 80–85°C for 90–120 minutes.
Introduction of the Glycinate Moiety: The resulting oxazole derivative is then reacted with glycine methyl ester hydrochloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents to ensure high yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
Methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(Oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamides: These compounds share the oxazole-pyridine core structure and exhibit similar biological activities.
4-Hydroxy-2-quinolones: Although structurally different, these compounds also possess fused heterocyclic rings and are known for their diverse biological activities.
Uniqueness
Methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate is unique due to its specific substitution pattern and the presence of the glycinate moiety, which can enhance its solubility and bioavailability. This makes it a valuable compound for further research and development in medicinal chemistry and related fields.
Properties
Molecular Formula |
C12H13N3O4 |
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Molecular Weight |
263.25 g/mol |
IUPAC Name |
methyl 2-[(3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]acetate |
InChI |
InChI=1S/C12H13N3O4/c1-6-4-8(11(17)13-5-9(16)18-3)10-7(2)15-19-12(10)14-6/h4H,5H2,1-3H3,(H,13,17) |
InChI Key |
ZVAXCUQNRJJSBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCC(=O)OC |
Origin of Product |
United States |
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